![molecular formula C9H14N6 B14910995 n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910995.png)
n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine is a compound that belongs to the class of tetrazolo[1,5-b]pyridazines. These compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. The unique structure of tetrazolo[1,5-b]pyridazines makes them valuable for constructing multipurpose energetic materials .
Preparation Methods
The synthesis of n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of tetrazolo[1,5-b]pyridazine with tert-pentylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity .
Chemical Reactions Analysis
n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like halides or amines, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of energetic materials and explosives due to its high detonation velocities and pressures
Mechanism of Action
The mechanism of action of n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine can be compared with other similar compounds, such as:
6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine: Known for its excellent detonation performance and thermal stability.
8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine: Noted for its remarkable insensitivity and good detonation performance.
The uniqueness of this compound lies in its specific tert-pentyl group, which may confer distinct chemical and physical properties compared to other tetrazolo[1,5-b]pyridazine derivatives.
Properties
Molecular Formula |
C9H14N6 |
|---|---|
Molecular Weight |
206.25 g/mol |
IUPAC Name |
N-(2-methylbutan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine |
InChI |
InChI=1S/C9H14N6/c1-4-9(2,3)10-7-5-6-8-11-13-14-15(8)12-7/h5-6H,4H2,1-3H3,(H,10,12) |
InChI Key |
ISGDMDBNDLQRIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC1=NN2C(=NN=N2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one](/img/structure/B14910917.png)
![1-(4-Methoxybenzenesulfonyl)-8'-methyl-3',4'-dihydro-1'h-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B14910921.png)

![N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910929.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide](/img/structure/B14910930.png)
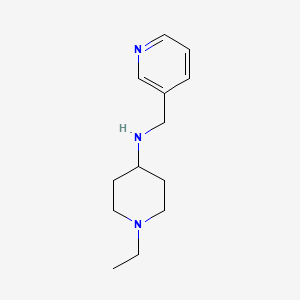


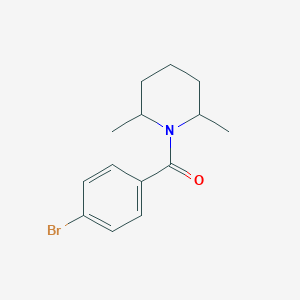
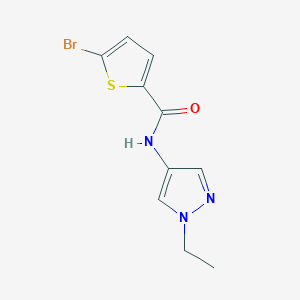

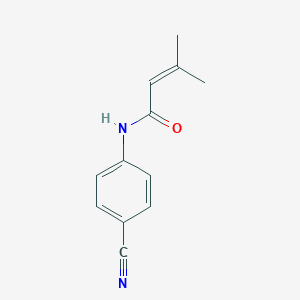
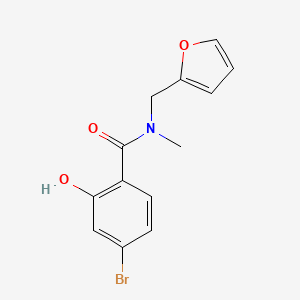
![Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14910982.png)
